![molecular formula C20H23N5O2 B12031527 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12031527.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (CAS Number: 306757-19-7) is a complex organic compound with the following linear formula: C29H32N6O3S . Let’s break down its features:
Molecular Weight: Approximately 544.68 g/mol
Structure: It contains a pyrazole ring, a furan ring, and a hydrazide functional group.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between an aldehyde (4-(diethylamino)benzaldehyde) and a hydrazide (3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide). The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers often synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.
Substitution: Substitution reactions may occur at the aromatic rings or the hydrazide moiety.
Hydrazine hydrate: Used for hydrazide formation.
Aldehydes: React with hydrazides to form the desired compound.
Acids/Bases: Adjust pH during reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered aromatic rings or hydrazide groups.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Studying its potential as a drug candidate.
Industry: Exploring its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide:
N’-{(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide:
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-4-25(5-2)16-9-7-15(8-10-16)13-21-24-20(26)18-12-17(22-23-18)19-11-6-14(3)27-19/h6-13H,4-5H2,1-3H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
IDEZZEBIAPCSIN-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(O3)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12031448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031453.png)

![6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B12031466.png)
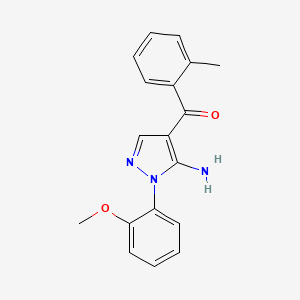
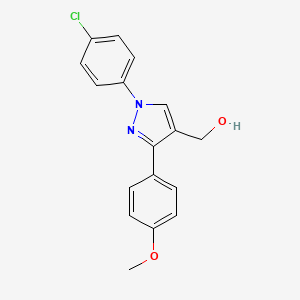
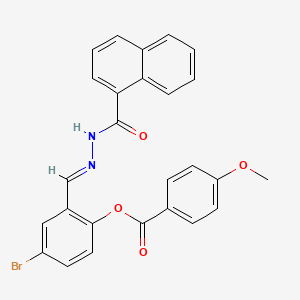
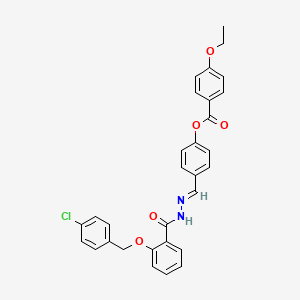
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12031495.png)
![N-(biphenyl-2-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031513.png)
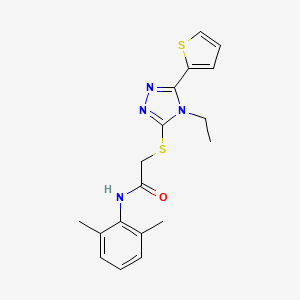
![Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12031520.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12031534.png)
